![molecular formula C14H15BrN2OS B2636163 3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide CAS No. 139313-11-4](/img/structure/B2636163.png)
3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide
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Description
3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide is a useful research compound. Its molecular formula is C14H15BrN2OS and its molecular weight is 339.25. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alkylation and Sulphonylation Studies
- 7-Alkylation and 7-sulphonylation : Research on alkylation of 3-phenyl-5,6-dihydroimidazolo[2,1-b]thiazole, closely related to the specified compound, showed exclusive methylation at the 7-position. This study provided insights into the solvolysis process of the base, leading to a mixture of various compounds, including thiazolium chlorides and dihydrothiazoles (Acheson, Cooper, & Cox, 1980).
Cycloaddition Reactions
- 1,3-Dipolar cycloaddition : 5,6-Dihydroimidazol[2,1-b]thiazolium betaines, derived from similar compounds, undergo 1,3-dipolar cycloaddition with acetylenic dipolarophiles. This process yields isomers containing 2,3-dihydro-1H-pyrrolo[1,2-a]imidazole, demonstrating a reaction mechanism involving cycloaddition, isomeric rearrangement, and nucleophilic addition (Kim, Yoo, & Park, 1992).
Synthesis and Immunoactivity
- Immunoactivity on Human T Lymphocytes : Derivatives of imidazo[2,1-b]thiazole were synthesized and tested for immunoactivity on human T lymphocytes. This included the analysis of CD2 receptor mobilization, providing insights into the impact of aryl group positioning on immunostimulant properties (Robert, Hassanine, Harraga, & Seillès, 1995).
Thiazolidine and Imidazolidine Derivatives
- Synthesis of Thiazolidine and Imidazolidine Derivatives : The creation of 5-(2-aryl-2-oxoethyl)-4-oxo-1,3-thiazolidines, using a cycloaddition process with thiourea, provided valuable insights into the structure and antimicrobial effects of these compounds, relevant to the chemistry of imidazothiazoles (Elaasar & Saied, 2008).
Synthesis of Spiro Compounds
- Spiro Compound Synthesis : The synthesis of spiro[pyrrolo[2,1-b][1,3]benzothiazole-3,2′-[1,3]thiazolo[3,2-a]pyrimidine] derivatives showed how the cycloaddition reaction of ethyl-5-aryl-2-[(Z)-2-methoxy-2-oxoethylidene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a] pyrimidine-6-carboxylates with azomethine ylides can yield novel compounds with distinct structures (Zeng, Ren, Fu, & Li, 2018).
properties
IUPAC Name |
2-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)-1-phenylethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N2OS.BrH/c1-11-10-18-14-15(7-8-16(11)14)9-13(17)12-5-3-2-4-6-12;/h2-6,10H,7-9H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLDCCIAQTZFMK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=[N+]1CCN2CC(=O)C3=CC=CC=C3.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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